4-(5-Chloro-2-methylphenyl)thian-4-ol
Description
4-(5-Chloro-2-methylphenyl)thian-4-ol is a sulfur-containing heterocyclic compound characterized by a six-membered thiane ring (tetrahydrothiopyran) substituted with a hydroxyl group at the 4-position and a 5-chloro-2-methylphenyl group attached to the same carbon. The thiane ring confers unique electronic and steric properties due to the sulfur atom’s polarizability, while the hydroxyl group enhances polarity and hydrogen-bonding capacity. This compound is structurally related to pharmacologically active thiolanes, thiazoles, and isothiocyanates but distinguishes itself through its specific substitution pattern and hydroxyl functionality .
Properties
IUPAC Name |
4-(5-chloro-2-methylphenyl)thian-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClOS/c1-9-2-3-10(13)8-11(9)12(14)4-6-15-7-5-12/h2-3,8,14H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCNPYHNRLWSPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)C2(CCSCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)C2(CCSCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of 4-(5-Chloro-2-methylphenyl)thian-4-ol involves several synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The reaction is carried out under the action of a manganese catalyst, magnesium metal, and other reagents . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-(5-Chloro-2-methylphenyl)thian-4-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxygen, ozone, and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include hydrogen gas, sodium borohydride, and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxides, while reduction may yield alcohols or hydrocarbons.
Scientific Research Applications
4-(5-Chloro-2-methylphenyl)thian-4-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: It is studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: It is investigated for its potential therapeutic properties and its use in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(5-Chloro-2-methylphenyl)thian-4-ol involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, receptors, or other proteins. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-(5-Chloro-2-methylphenyl)thian-4-ol can be contextualized by comparing it to analogs with shared aryl or heterocyclic motifs. Below is a detailed analysis:
Structural Analogs with Aryl-Isothiocyanate Moieties
- 5-Chloro-2-methylphenyl isothiocyanate (CAS 19241-37-3): This compound shares the 5-chloro-2-methylphenyl group but replaces the thian-4-ol moiety with an isothiocyanate (-N=C=S) group. The isothiocyanate functional group is highly reactive, enabling covalent binding to biological nucleophiles (e.g., cysteine residues), which is exploited in agrochemicals and pharmaceuticals.
- 3-Chloro-4-methylphenyl isothiocyanate (CAS 175204-82-7): The positional isomerism of chlorine and methyl groups on the phenyl ring (3-chloro vs. 5-chloro) alters electronic effects.
Heterocyclic Derivatives with Thiazole/Triazole Cores
- 4-(5-Chloro-2-methoxyphenyl)thiazole-2-carboxaldehyde (CAS 383140-16-7): Replacing the thiane ring with a thiazole (a five-membered ring containing sulfur and nitrogen) introduces aromaticity and planar geometry. The aldehyde functional group also offers distinct reactivity, such as participation in condensation reactions .
- The 4-chlorophenyl group and methyl-substituted thiophene highlight differences in π-π stacking and dipole interactions compared to the thiane-based structure of the target compound. The amine group introduces basicity, contrasting with the hydroxyl group’s acidity .
Physicochemical and Pharmacokinetic Properties
A comparative analysis of key properties is summarized below:
| Compound | Molecular Weight | Functional Groups | Key Substituents | Polarity | Potential Applications |
|---|---|---|---|---|---|
| This compound | ~228.7 g/mol | Hydroxyl, thiane | 5-Cl, 2-Me phenyl | Moderate | Drug intermediates, ligands |
| 5-Chloro-2-methylphenyl isothiocyanate | 201.7 g/mol | Isothiocyanate | 5-Cl, 2-Me phenyl | Low | Agrochemicals, crosslinkers |
| 4-(5-Chloro-2-methoxyphenyl)thiazole-2-carboxaldehyde | 267.7 g/mol | Aldehyde, thiazole | 5-Cl, 2-OMe phenyl | Moderate | Antimicrobial agents |
| 5-[3-(4-Chlorophenyl)-oxadiazol-5-yl]-4-Me-thiophen-2-amine | ~295.8 g/mol | Amine, oxadiazole | 4-Cl phenyl, 4-Me thiophene | Low-Moderate | Anticancer, kinase inhibitors |
Key Observations:
- Polarity: The hydroxyl group in the target compound increases polarity compared to isothiocyanate or amine analogs, influencing solubility in aqueous media.
- Bioactivity: Thiazole and oxadiazole derivatives are associated with antimicrobial and kinase-inhibiting activities, whereas the thiane core may favor central nervous system penetration due to its balanced lipophilicity .
- Stability: Isothiocyanates are prone to hydrolysis, while the hydroxyl group in the target compound may form stable hydrogen-bonded networks or salts, enhancing crystallinity .
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